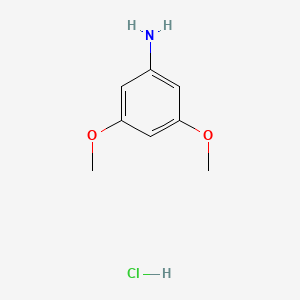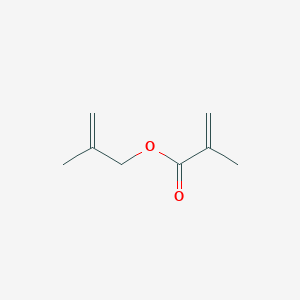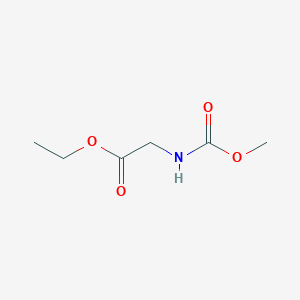
三草酸二铝
描述
Dialuminium trioxalate is a compound with the formula [Al2(C2O4)3], which is a derivative of aluminum bis-oxalate . It is a colorless crystalline solid, insoluble in water and most organic solvents .
Synthesis Analysis
One method for preparing dialuminium trioxalate is to react oxalic acid with aluminum chloride to obtain aluminum bis-oxalate. Next, aluminum bis-oxalate is reacted with aniline to obtain a dialuminium trioxalate .
Molecular Structure Analysis
The molecular formula of dialuminium trioxalate is C6Al2O12 . The structure is based on structures generated from information available in ECHA’s databases .
Chemical Reactions Analysis
Dialuminium trioxalate can decompose at high temperatures, releasing carbon dioxide and carbon monoxide .
Physical And Chemical Properties Analysis
The molar mass of dialuminium trioxalate is 318.02 g/mol . It has a boiling point of 365.1°C at 760 mmHg and a flash point of 188.8°C . It is insoluble in water .
科学研究应用
癌症治疗中的潜在应用
三氧化二砷,一种含有砷的无机化合物,因其在治疗某些类型白血病中的有效性而被广泛研究。例如,它提高了急性早幼粒细胞白血病 (APL) 成人的无事件生存率和总体生存率(Powell 等人,2010)。这表明其他金属氧化物或化合物(可能包括三草酸二铝)在肿瘤学中可能有治疗应用,但前提是对它们的生物活性和安全性进行研究。
在药物递送系统中的作用
药物递送纳米载体的开发代表了一个重要的研究领域。例如,纳米粒子已被用于靶向递送姜黄素(一种具有抗癌特性的化合物)至癌细胞,增强其治疗效果并减少副作用(Kazemi 等人,2021)。三草酸二铝由于其潜在的化学稳定性和反应性,可以作为此类纳米载体的合成中的组分或催化剂进行探索。
在材料科学中的应用
多核烷基铝配合物因其在聚合过程中的效用而受到研究,例如 ε-己内酯的开环聚合,突出了铝基化合物在合成具有特定性质的聚合物中的效用(Arbaoui 等人,2008)。三草酸二铝可能在材料科学中找到类似的应用,特别是在催化或作为具有独特电学、光学或机械性质的材料的前体方面。
环境和分析应用
对气溶胶的光学特性进行研究,包括三氧化二铝等化合物,可以深入了解大气科学和污染监测。了解气溶胶的透射、消光和散射系数有助于开发环境污染及其缓解的模型(Voitsekhovskaya 等人,2015)。虽然这项研究重点关注三氧化物形式,但它强调了铝化合物在环境科学中的更广泛相关性,表明三草酸二铝可能感兴趣的领域。
作用机制
Target of Action
Dialuminium trioxalate is a compound with the formula [Al2(C2O4)3], which is a derivative of aluminum bis-oxalate . It is often used as a reagent in chemical laboratories to synthesize and study other compounds . The primary targets of dialuminium trioxalate are the molecules or structures it interacts with during these chemical reactions.
Mode of Action
The mode of action of dialuminium trioxalate involves its interaction with these targets. As a reagent, it participates in chemical reactions, often serving as a catalyst precursor for some organic reactions . The exact nature of these interactions and the resulting changes would depend on the specific reaction and the other compounds involved.
Biochemical Pathways
The biochemical pathways affected by dialuminium trioxalate would be those related to the specific reactions it is used in. As a reagent and catalyst precursor, dialuminium trioxalate can influence a variety of biochemical pathways, with the downstream effects varying based on the specific reaction .
Pharmacokinetics
Dialuminium trioxalate is a colorless crystalline solid, insoluble in water and most organic solvents This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be significantly influenced by these physical and chemical properties
Result of Action
The molecular and cellular effects of dialuminium trioxalate’s action would be determined by the specific reactions it is involved in. For instance, it can decompose at high temperatures, releasing carbon dioxide and carbon monoxide . This decomposition could have significant effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of dialuminium trioxalate can be influenced by various environmental factors. For example, it can decompose at high temperatures . Therefore, the temperature of the environment could significantly impact its stability and efficacy. Additionally, it should be stored properly and avoid contact with strong oxidants and acids to prevent dangerous reactions .
安全和危害
Dialuminium trioxalate is generally relatively safe under normal use conditions, but it is irritating to eyes and skin, and appropriate protective equipment should be worn when using it . Inhalation of dust and solution should be avoided, as well as contact with mouth and food . Storage should avoid contact with strong oxidants and acids to prevent dangerous reactions . It should be stored properly and avoid contact with combustible materials to reduce the risk of fire and explosion .
属性
IUPAC Name |
dialuminum;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLVNIZJEKLGFA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Al2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dialuminium trioxalate | |
CAS RN |
814-87-9 | |
| Record name | Aluminum oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=814-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dialuminium trioxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ79Q766VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1584716.png)










